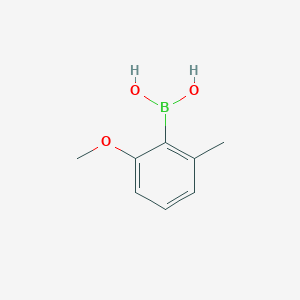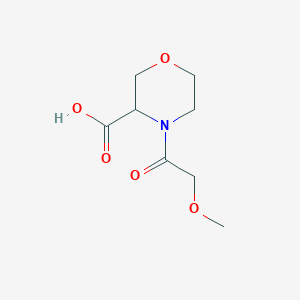
4-(Methoxyacetyl)morpholine-3-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of morpholines, including “4-(Methoxyacetyl)morpholine-3-carboxylic acid”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Chemical Reactions Analysis
The chemical reactions involving morpholines have been studied extensively. These reactions generally involve the preparation of morpholines from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis
The boiling point of “4-(Methoxyacetyl)morpholine-3-carboxylic acid” is predicted to be 419.0±45.0 °C, and its density is predicted to be 1.311±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Applications in Peptidomimetic Chemistry
- Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : A study described a practical synthesis route for enantiopure Fmoc-protected morpholine-3-carboxylic acid. The process involved reductive amination, intramolecular acetalization, and other steps. This compound was shown to be fully compatible with solid-phase peptide synthesis, making it valuable in peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007).
Novel Synthesis Methods
- Synthesis of 2-Morpholine Carboxylic Acid Derivatives : This research presented novel syntheses for 2-morpholine carboxylic acid derivatives, which were further used to create 1-aza-4-oxabicyclo[3.3.1]nonan-6-one, a new ring system (King & Martin, 1991).
Applications in Pharmaceutical Research
- Potent Cathepsin S Inhibitor : A potent reversible and selective cathepsin S inhibitor was synthesized using morpholine-4-carboxylic acid. This compound was also labeled with deuterium and carbon-14 for further studies (Latli et al., 2012).
Synthesis of Biodegradable Polyesteramides
- Morpholine-2,5-dione Derivatives : This study focused on synthesizing morpholine-2,5-dione derivatives with various protected functional groups. These compounds were used to create biodegradable polyesteramides, demonstrating potential applications in materials science (Veld, Dijkstra, & Feijen, 1992).
Antiproliferative Activity Against Cancer Cells
- Synthesis and Evaluation of Antiproliferative Activity : A compound synthesized from morpholine was evaluated for its inhibitory activity against various cancer cell lines, showing significant antiproliferative properties (Lu et al., 2021).
Propiedades
IUPAC Name |
4-(2-methoxyacetyl)morpholine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-13-5-7(10)9-2-3-14-4-6(9)8(11)12/h6H,2-5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUGSLJIQKWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCOCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxyacetyl)morpholine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



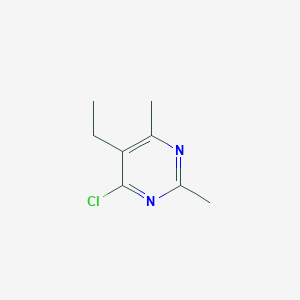
![[1-(Cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B1425652.png)
![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)



![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)
![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)
![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)
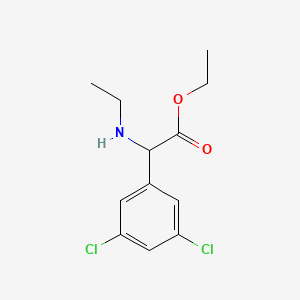
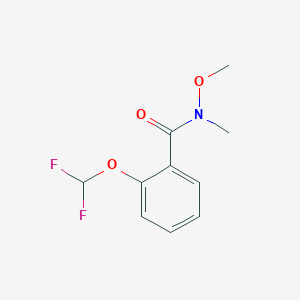
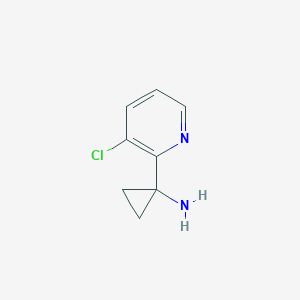
![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)
